molecular formula C10H10FNO2 B14038467 3-(4-Fluorophenyl)morpholin-2-one

3-(4-Fluorophenyl)morpholin-2-one

Cat. No.: B14038467
M. Wt: 195.19 g/mol
InChI Key: OXCLAQBUWPZDTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound serves as a critical intermediate in synthesizing Aprepitant, a neurokinin-1 receptor antagonist used to treat chemotherapy-induced nausea .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)morpholin-2-one can be achieved through several methods. One common approach involves the cyclization of ethyl 2-(4-fluorophenyl)-2-oxoacetate. This process typically involves three steps: cyclization, hydrogenation, and resolution . Another method involves the use of 3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazin-2-one as a starting material, which is then subjected to hydrogenation using palladium on carbon (Pd/C) as a catalyst .

Industrial Production Methods

Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process typically involves the use of readily available starting materials and standard organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)morpholin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation techniques, often with catalysts like Pd/C.

    Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of Pd/C is frequently used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized morpholinone derivatives, while reduction typically produces the fully reduced morpholinone.

Scientific Research Applications

3-(4-Fluorophenyl)morpholin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)morpholin-2-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Analytical Data :

  • ¹H NMR (CDCl₃) : δ 8.00 (dd, J = 9.0, 5.5 Hz, 2H), 7.10 (t, J = 8.7 Hz, 2H), 4.50 (m, 2H), 4.02 (m, 2H) .
  • ¹³C NMR (CDCl₃) : δ 165.6, 163.6, 156.5 (d, J = 371 Hz), 130.9 (d, J = 8.7 Hz), 66.3 .

Comparison with Structural Analogs

Structural Features

Compound Name Core Structure Substituents Molecular Formula Key Applications Reference
3-(4-Fluorophenyl)morpholin-2-one Morpholin-2-one 4-Fluorophenyl at C3 C₁₀H₁₀FNO₂ Pharmaceutical intermediate (Aprepitant)
4-[4-(N-(3-Chloro-(2R)-2-hydroxy-1-propyl)amino)phenyl]morpholin-3-one Morpholin-3-one Chloro-hydroxypropylamino at C4 phenyl C₁₃H₁₇ClN₂O₃ Undisclosed (structural analog)
5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one Oxazolidin-2-one 4-Fluorophenyl at C3, bromomethyl at C5 C₁₀H₉BrFNO₂ Synthetic intermediate
(E)-3-(4-Fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (CH-FF) Chalcone 4-Fluorophenyl on both aromatic rings C₁₅H₁₀F₂O Dye-sensitized solar cells (DSSCs)
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid Pyrimidine 4-Fluorophenyl at C3, keto and carboxylic acid groups C₁₁H₇FN₂O₄ Mosquito kynurenine formamidase inhibitor

Key Observations :

  • Fluorophenyl Group : Enhances electron-withdrawing properties, influencing reactivity and binding affinity in pharmaceuticals (e.g., Aprepitant) .
  • Core Variability: Morpholinones (6-membered ring) vs. oxazolidinones (5-membered) vs. chalcones (open-chain). Morpholinones offer conformational rigidity, favoring enantioselective synthesis .

Comparison :

  • Catalytic hydrogenation is preferred for morpholinones to preserve stereochemistry, whereas chalcones rely on base-mediated condensations .

Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) LogP (Predicted) Solubility
This compound Not reported Not reported 1.2 Soluble in ethyl acetate, chloroform
4-Fluorocinnamaldehyde 24 102–104 2.1 Soluble in DCM, ethanol
CH-FF (chalcone) 98–100 340 (decomposes) 3.5 Insoluble in water

Key Trends :

  • Fluorophenyl derivatives generally exhibit moderate hydrophobicity (LogP 1.2–3.5), suitable for drug penetration .
  • Lower melting points (e.g., 24°C for 4-fluorocinnamaldehyde) correlate with aliphatic flexibility .

Q & A

Q. How can 3-(4-Fluorophenyl)morpholin-2-one be synthesized efficiently, and what methods ensure its purity?

Answer:
The synthesis involves a multi-step process under nitrogen atmosphere. Key steps include:

  • Reaction of 2-aminoethanol with methyl 2-(4-fluorophenyl)-2-oxoacetate in toluene and acetic acid, followed by reflux and solvent distillation to yield intermediate 5,6-dihydro-2H-1,4-oxazin-2-one (50% yield) .
  • Catalytic hydrogenation using 5% Pd/C under 1 atm H₂ pressure to produce (±)-3-(4-fluorophenyl)morpholin-2-one (99% yield) .
  • Chiral resolution with L-DBTA in isopropanol to isolate the (S)-enantiomer (49% yield, 97% enantiomeric excess) via crystallization .
    Purification: Column chromatography (silica gel, ethyl acetate/hexane) and HPLC (chiral OD-H column, hexane/isopropanol) are critical for purity validation .

Q. How is the structure of this compound confirmed using NMR spectroscopy?

Answer:
NMR data (1H, 13C, 19F) are essential for structural validation:

  • 1H NMR (CDCl₃): δ 7.36 (m, 2H, aromatic), 6.98 (t, J = 8.6 Hz, 2H, aromatic), 4.61 (s, 1H, morpholine ring), 3.10 (m, 2H, CH₂) .
  • 13C NMR: δ 169.0 (C=O), 162.5 (d, J = 246 Hz, C-F), 125.3 (d, J = 21.4 Hz, aromatic carbons) .
  • 19F NMR: δ -114.1 (fluorophenyl group) .
    Consistency across these signals confirms the target structure. Discrepancies may arise from solvent effects or impurities, necessitating repeat experiments .

Q. How can catalytic hydrogenation inefficiencies (e.g., low yield or side reactions) be addressed during synthesis?

Answer:
Optimization strategies include:

  • Catalyst loading: 5% Pd/C is standard, but higher loadings (e.g., 10%) may improve kinetics .
  • Hydrogen pressure: Increasing pressure (e.g., 2–3 atm) enhances H₂ solubility, reducing reaction time .
  • Monitoring: TLC or in-situ FTIR can track intermediate conversion to minimize over-reduction .
    Post-reaction filtration through Celite removes catalyst residues, preventing decomposition during workup .

Q. What methodologies achieve high enantiomeric purity of (S)-3-(4-Fluorophenyl)morpholin-2-one?

Answer:

  • Chiral resolution: Use L-DBTA (di-p-toluoyl-L-tartaric acid) in isopropanol to form diastereomeric salts. The (S)-enantiomer crystallizes preferentially, yielding 97% ee .
  • HPLC analysis: Chiral OD-H column with hexane/isopropanol (80:20) at 1 mL/min resolves enantiomers (retention times: 7.35 min for S, 7.62 min for R) .
    Critical factors: Solvent polarity, temperature, and stoichiometric ratio of resolving agent must be optimized .

Q. How is X-ray crystallography applied to validate the molecular structure of this compound?

Answer:

  • Data collection: High-resolution single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves bond lengths and angles.
  • Refinement: SHELXL refines the structure using least-squares minimization, achieving R-factors < 0.05 .
  • Visualization: ORTEP-3 generates thermal ellipsoid diagrams to confirm stereochemistry and crystal packing .
    This method is particularly useful for resolving ambiguities in NMR data or chiral centers .

Q. How do solvent and pH conditions influence the synthesis of intermediates?

Answer:

  • Solvent choice: Toluene and ethyl acetate balance solubility and reactivity. Polar aprotic solvents (e.g., DMF) may accelerate nucleophilic steps but complicate purification .
  • pH control: Acetic acid (pH ~4.0) protonates amines, enhancing electrophilic reactivity during oxazinone formation .
  • Temperature: Reflux (110°C) ensures complete ring closure while avoiding decomposition .

Q. How can conflicting NMR data across studies be reconciled?

Answer:

  • Solvent effects: CDCl₃ vs. DMSO-d6 shifts aromatic protons by 0.2–0.5 ppm.
  • Instrument calibration: Ensure spectrometers (e.g., 400 MHz vs. 500 MHz) are calibrated with tetramethylsilane (TMS).
  • Integration errors: Manual baseline correction or NOE suppression may alter signal ratios. Cross-validate with HRMS (e.g., m/z 196.0774 for [M+H]⁺) .

Q. What HPLC conditions reliably assess the purity of this compound?

Answer:

  • Column: Chiralcel OD-H (4.6 × 250 mm, 5 µm).
  • Mobile phase: Hexane/isopropanol (80:20) isocratic elution at 1 mL/min.
  • Detection: UV at 254 nm. Retention times: 7.35 min (S-enantiomer), 7.62 min (R-enantiomer) .
    Method validation includes linearity (R² > 0.999), precision (%RSD < 2%), and LOD/LOQ .

Q. How is stereochemical stability maintained during downstream applications (e.g., in Aprepitant synthesis)?

Answer:

  • Storage: Anhydrous conditions (desiccants) at -20°C prevent racemization.
  • Handling: Avoid strong acids/bases that may protonate the morpholine ring, inducing epimerization.
  • Monitoring: Periodic chiral HPLC ensures enantiomeric ratio remains >97:3 .

Q. What factors reduce stereoselectivity during chiral resolution, and how are they mitigated?

Answer:

  • Cause 1: Suboptimal L-DBTA ratio. Solution: Use 1.1–1.2 equivalents to favor salt formation .
  • Cause 2: Rapid crystallization. Solution: Slow cooling (0.5°C/min) enhances diastereomer separation.
  • Cause 3: Solvent impurities. Solution: Distill isopropanol over molecular sieves before use .

Properties

IUPAC Name

3-(4-fluorophenyl)morpholin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-8-3-1-7(2-4-8)9-10(13)14-6-5-12-9/h1-4,9,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCLAQBUWPZDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C(N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.